N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound features a benzothiazole core substituted with a fluorine atom at the 6-position, an ethoxy group on the benzamide ring, and a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves nucleophilic substitution and coupling reactions, as inferred from related benzothiazole derivatives (e.g., ).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIIKMBDYFECNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities and are found in many potent biologically active compounds. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various targets to exert their effects. For example, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biological Activity
N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.9 g/mol. The presence of a dimethylamino group, an ethoxy group, and a fluorobenzo[d]thiazole moiety contributes to its unique biological profile.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in pathways related to cancer and neurodegenerative diseases. The compound's structure allows it to potentially inhibit key proteins involved in these pathways.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
- Anticancer Activity : Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and gastric cancer cells .
- Neuroprotective Effects : The compound's potential neuroprotective properties were investigated through assays measuring neuronal survival under oxidative stress conditions. Results indicated a significant reduction in cell death compared to controls .
Data Table: Biological Activity Summary
Case Studies
- Case Study on Anticancer Activity : A study conducted on the efficacy of similar benzothiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models when treated with related compounds, suggesting potential for clinical applications in oncology .
- Neuroprotective Mechanism Investigation : Another study assessed the neuroprotective effects of benzothiazole derivatives under ischemic conditions. Results showed that these compounds significantly attenuated neuronal injury and oxidative stress markers, indicating their therapeutic potential in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzothiazole Derivatives
*Calculated based on formula.
Substituent Effects on Physicochemical Properties
- 6-Fluoro vs.
- Ethoxy vs. Sulfonyl (): Replacing the ethoxy group (polar but non-ionic) with ethylsulfonyl (strongly polar and ionizable) increases hydrophilicity, affecting solubility and membrane permeability .
- Dimethylaminoethyl Side Chain: This moiety, present in the target and ’s quinoline derivatives, enhances water solubility via protonation (as hydrochloride salts) and may facilitate interactions with charged biological targets .
Pharmacokinetic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
